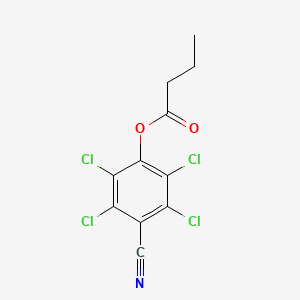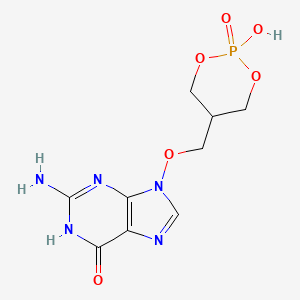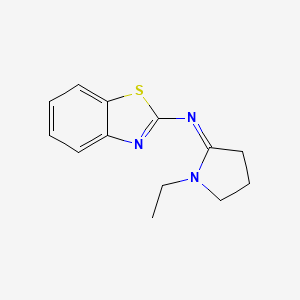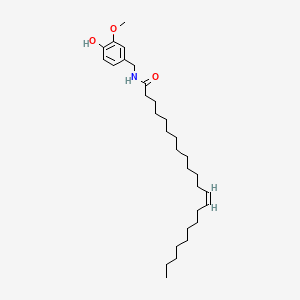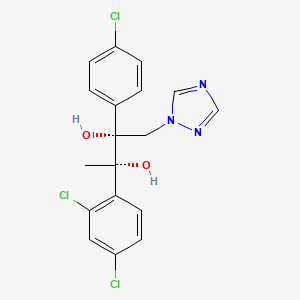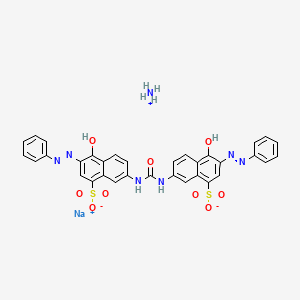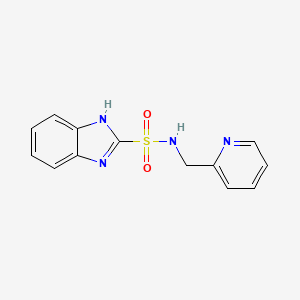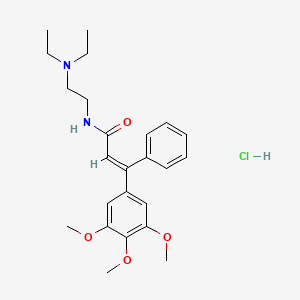
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes a diethylamino group, a phenyl group, and a trimethoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include diethylamine, phenylacetic acid, and trimethoxybenzaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Diethylamino)ethyl)benzamide
- N-(2-(Diethylamino)ethyl)phenylacetamide
- N-(2-(Diethylamino)ethyl)(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of other complex molecules .
Propriétés
Numéro CAS |
93777-59-4 |
|---|---|
Formule moléculaire |
C24H33ClN2O4 |
Poids moléculaire |
449.0 g/mol |
Nom IUPAC |
(E)-N-[2-(diethylamino)ethyl]-3-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O4.ClH/c1-6-26(7-2)14-13-25-23(27)17-20(18-11-9-8-10-12-18)19-15-21(28-3)24(30-5)22(16-19)29-4;/h8-12,15-17H,6-7,13-14H2,1-5H3,(H,25,27);1H/b20-17+; |
Clé InChI |
JLOSSKANLCFRPV-SJEOTZHBSA-N |
SMILES isomérique |
CCN(CC)CCNC(=O)/C=C(\C1=CC=CC=C1)/C2=CC(=C(C(=C2)OC)OC)OC.Cl |
SMILES canonique |
CCN(CC)CCNC(=O)C=C(C1=CC=CC=C1)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


